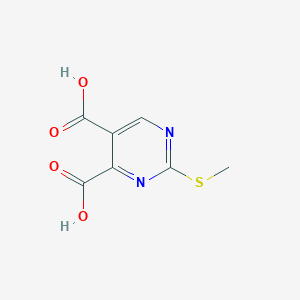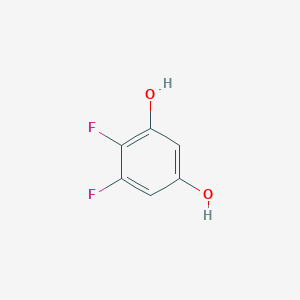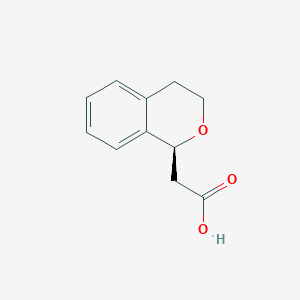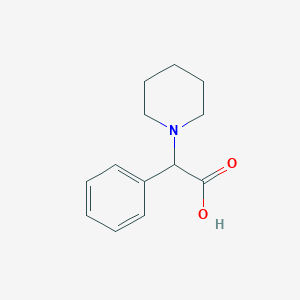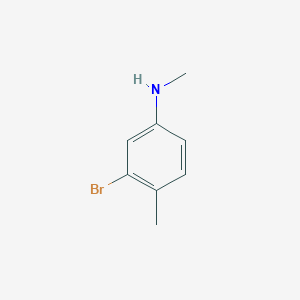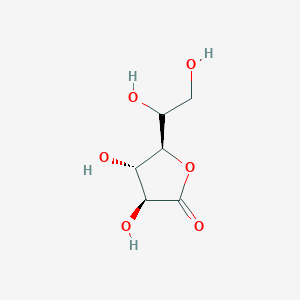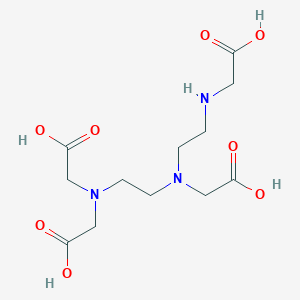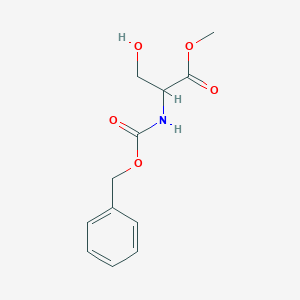
2-Morpholinocyclohexanone
Vue d'ensemble
Description
2-Morpholinocyclohexanone, also known as 2-MeO-Ketamine, is a synthetic dissociative anesthetic drug that has been gaining attention in the scientific community for its potential therapeutic applications. It is a derivative of ketamine, a well-known anesthetic drug that has been used in clinical settings for decades. 2-MeO-Ketamine is structurally similar to ketamine, but it has been found to have a more potent and longer-lasting effect. In
Applications De Recherche Scientifique
2-Morpholinocyclohexanonene has been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid and long-lasting antidepressant effect, with fewer side effects than traditional antidepressant drugs. Additionally, it has been found to have anxiolytic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-Morpholinocyclohexanonene is still not fully understood. However, it is believed to work by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of mood, memory, and learning. By blocking these receptors, 2-Morpholinocyclohexanonene may help to improve mood and cognitive function.
Biochemical and Physiological Effects
2-Morpholinocyclohexanonene has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been found to increase the levels of glutamate and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Morpholinocyclohexanonene for lab experiments is its potency and long-lasting effect. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, its high potency also means that it must be used with caution, as it can be toxic at high doses.
Orientations Futures
There are many potential future directions for the study of 2-Morpholinocyclohexanonene. One area of interest is its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Additionally, it may have applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, 2-Morpholinocyclohexanonene is a synthetic dissociative anesthetic drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves the blocking of NMDA receptors in the brain, and it has a range of biochemical and physiological effects. While it has many advantages for lab experiments, its high potency also means that it must be used with caution. There are many potential future directions for the study of 2-Morpholinocyclohexanonene, and it may have applications in the treatment of a range of neuropsychiatric disorders.
Propriétés
Numéro CAS |
14909-84-3 |
|---|---|
Nom du produit |
2-Morpholinocyclohexanone |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-morpholin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |
Clé InChI |
DYFZDKCLKMNRPL-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
SMILES canonique |
C1CCC(=O)C(C1)N2CCOCC2 |
Synonymes |
2-(Morpholin-4-yl)cyclohexan-1-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

